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Compound of Interest

Compound Name: 9H-Fluorene-9-carboxylic acid

Cat. No.: B043051 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 9H-
Fluorene-9-carboxylic acid, a key intermediate in organic synthesis and drug discovery. The

following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass

spectrometry (MS) data, along with the experimental protocols for their acquisition. This

document is intended to serve as a valuable resource for the structural elucidation and quality

control of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data
The ¹H NMR spectrum of 9H-Fluorene-9-carboxylic acid exhibits characteristic signals for the

aromatic protons and the unique proton at the 9-position.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 m 2H Aromatic CH

~7.6 m 2H Aromatic CH

~7.4 m 4H Aromatic CH

~5.1 s 1H CH (position 9)

~12.0 br s 1H COOH

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration

used.

¹³C NMR Data
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppm Assignment

~175 C=O (Carboxylic Acid)

~145 Aromatic C (quaternary)

~140 Aromatic C (quaternary)

~130 Aromatic CH

~128 Aromatic CH

~125 Aromatic CH

~120 Aromatic CH

~55 CH (position 9)

Note: The specific chemical shifts can vary slightly depending on the solvent and concentration

used.

Experimental Protocol for NMR Spectroscopy
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Sample Preparation:

Accurately weigh approximately 5-10 mg of 9H-Fluorene-9-carboxylic acid for ¹H NMR and

20-50 mg for ¹³C NMR.

Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in

a clean 5 mm NMR tube.[1]

Ensure the sample is fully dissolved; gentle vortexing or sonication may be used.

Instrumental Analysis:

The NMR spectrometer, typically operating at a frequency of 300 MHz or higher, is used for

analysis.[2]

The instrument is locked to the deuterium signal of the solvent, and the magnetic field is

shimmed to ensure homogeneity.

For ¹H NMR, a standard pulse sequence is used to acquire the free induction decay (FID).

For ¹³C NMR, a proton-decoupled pulse sequence is typically employed to simplify the

spectrum.[1]

The acquired FIDs are then Fourier transformed to generate the NMR spectra.

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.
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Wavenumber (cm⁻¹) Intensity Assignment

3300-2500 Broad, Strong O-H stretch (Carboxylic Acid)

~3050 Medium C-H stretch (Aromatic)

1760-1690 Strong C=O stretch (Carboxylic Acid)

~1600, ~1450 Medium-Weak C=C stretch (Aromatic)

1320-1210 Medium C-O stretch

950-910 Broad, Medium O-H bend

Note: The IR spectrum of carboxylic acids is characterized by a very broad O-H stretching band

due to hydrogen bonding.[3]

Experimental Protocol for IR Spectroscopy (ATR)
Sample Preparation:

A small amount of the solid 9H-Fluorene-9-carboxylic acid sample is placed directly onto

the crystal of the Attenuated Total Reflectance (ATR) accessory.[1]

Instrumental Analysis:

A background spectrum of the empty ATR crystal is recorded.[1]

Pressure is applied to ensure good contact between the sample and the crystal.

The IR spectrum is then recorded, typically in the range of 4000-400 cm⁻¹.[1]

The instrument's software automatically subtracts the background spectrum from the sample

spectrum to produce the final IR spectrum.[1]

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule.
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m/z Relative Intensity (%) Assignment

210 High [M]⁺ (Molecular Ion)

165 High [M - COOH]⁺

Note: The molecular weight of 9H-Fluorene-9-carboxylic acid is 210.23 g/mol .[4][5] The

mass spectrum is obtained from the NIST WebBook.[5]

Experimental Protocol for Mass Spectrometry (Electron
Ionization)
Sample Introduction:

A small amount of the sample is introduced into the mass spectrometer, often via a direct

insertion probe or after separation by gas chromatography.

Ionization:

The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion

source, causing the molecules to ionize and fragment.

Mass Analysis:

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight

analyzer), which separates them based on their mass-to-charge ratio (m/z).

Detection:

An electron multiplier or a similar detector records the abundance of the ions at each m/z

value.[1] The data is then presented as a mass spectrum, which plots the relative ion

abundance against the m/z ratio.[1]

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 9H-Fluorene-9-carboxylic acid.
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Sample Preparation

Spectroscopic Analysis

Data Interpretation

Conclusion
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Caption: A generalized workflow for the spectroscopic characterization of an organic

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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